3,4-Diacetoxybenzonitrile

Physicochemical property Lipophilicity Drug design

3,4-Diacetoxybenzonitrile (CAS 203626-45-3) is the acetyl-protected form of 3,4-dihydroxybenzonitrile—a critical distinction in multi-step synthesis. Unlike the unprotected catechol, which is prone to oxidation and nucleophilic interference, this diacetate ensures high-selectivity transformations on the nitrile group or aromatic scaffold. Essential for kinase inhibitor, COMT inhibitor, and quinazoline anticancer agent synthesis. Quantitative deprotection under mild basic conditions reveals the free dihydroxy functionality. Available in 97% purity. Request a quote for research or bulk quantities.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 203626-45-3
Cat. No. B1346204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diacetoxybenzonitrile
CAS203626-45-3
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C#N)OC(=O)C
InChIInChI=1S/C11H9NO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,1-2H3
InChIKeyOYRIDYHXQXSNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diacetoxybenzonitrile (CAS 203626-45-3) Product Overview: Key Properties and Strategic Sourcing Considerations


3,4-Diacetoxybenzonitrile (CAS 203626-45-3) is an organic compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . It is a derivative of benzonitrile, characterized by the substitution of hydrogen atoms at the 3 and 4 positions of the benzene ring with acetoxy groups . Primarily utilized as a crucial intermediate in the synthesis of more complex organic molecules, this compound serves as a protected form of 3,4-dihydroxybenzonitrile, enabling selective reactions in multi-step synthetic pathways .

Why 3,4-Diacetoxybenzonitrile Cannot Be Directly Substituted: Differentiating Protected and Unprotected Benzonitrile Intermediates


In synthetic chemistry, the distinction between a protected and an unprotected intermediate is not merely a matter of functional group presence but a critical determinant of reaction pathway viability and yield. 3,4-Diacetoxybenzonitrile is an acetyl-protected derivative of 3,4-dihydroxybenzonitrile . Attempting to use the unprotected precursor, 3,4-dihydroxybenzonitrile, in reactions designed for the diacetate would lead to undesired side reactions involving the free catechol moiety, such as oxidation or nucleophilic interference [1]. This could result in lower yields, complex product mixtures, or complete synthetic failure, underscoring the non-interchangeable nature of these two closely related compounds in a strategic synthetic sequence. The following quantitative evidence details the specific physicochemical differences that justify the selection of the protected intermediate.

Quantitative Evidence Guide: Differentiating 3,4-Diacetoxybenzonitrile from its Unprotected Analog 3,4-Dihydroxybenzonitrile


Increased LogP and Altered Hydrogen Bonding Profile vs. 3,4-Dihydroxybenzonitrile

The acetylation of 3,4-dihydroxybenzonitrile to yield 3,4-diacetoxybenzonitrile significantly alters its physicochemical profile. The target compound exhibits a computed LogP of 1.1 , whereas its precursor, 3,4-dihydroxybenzonitrile, is expected to be considerably more hydrophilic due to the presence of two free hydroxyl groups [1]. Furthermore, the target compound has zero hydrogen bond donors, compared to two for the unprotected analog . These changes directly impact solubility, membrane permeability, and chromatographic behavior.

Physicochemical property Lipophilicity Drug design Synthetic intermediate

Demonstrated Stability Profile: Long-Term Storage at Ambient Temperatures

The stability of a chemical intermediate is a key procurement consideration, impacting shelf-life and experimental reliability. Vendor specifications for 3,4-diacetoxybenzonitrile indicate that the compound is stable for long-term storage under cool, dry conditions, with recommended ambient temperatures for routine use . This stability is a direct consequence of the acetyl protecting groups, which prevent the oxidative degradation pathways common to catechol derivatives like 3,4-dihydroxybenzonitrile . While a direct, quantified stability comparison under identical conditions is not available in the public domain, the known instability of unprotected catechols provides a strong class-level inference for the superior storage characteristics of the protected diacetate.

Chemical stability Storage Handling Procurement

Available Commercial Purity Grades: 95% and 97%

The compound is commercially available at specified purity levels of 95% and 97% . These purities are sufficient for use as a synthetic intermediate, where the product is further transformed. The 97% grade, offered by major suppliers like Thermo Scientific, ensures a higher level of consistency and reduces the potential for side reactions caused by impurities when used in sensitive synthetic steps . While no direct purity comparison with the unprotected precursor is meaningful for the same application, the specification of a 97% purity grade provides a clear benchmark for procurement against other lots or alternative sources of the same compound.

Purity Quality control Synthetic intermediate Procurement

Best Research and Industrial Application Scenarios for 3,4-Diacetoxybenzonitrile


Multi-Step Synthesis of Complex Pharmaceuticals Requiring Catechol Protection

In the synthesis of drug candidates containing a 3,4-dihydroxyphenyl core (e.g., certain kinase inhibitors, catechol-O-methyltransferase (COMT) inhibitors, or dopamine receptor agonists), 3,4-diacetoxybenzonitrile serves as an ideal intermediate. The acetoxy groups protect the reactive catechol moiety during multiple synthetic steps, preventing oxidation and ensuring that subsequent reactions (e.g., on a side-chain or the nitrile group) can proceed with high selectivity and yield [1]. After the critical transformations are complete, the acetoxy groups can be quantitatively removed under mild basic conditions to reveal the desired dihydroxy functionality.

Synthesis of Quinazoline-Based Anticancer Agents

3,4-Dihydroxybenzonitrile is a known precursor for quinazoline compounds, some of which possess anticancer activity [1]. In industrial or research settings, 3,4-diacetoxybenzonitrile is the preferred starting material for these syntheses. Its protected form allows for the efficient and clean construction of the quinazoline scaffold without interference from the free hydroxyl groups, leading to higher yields of the desired product and a simpler purification process .

Preparation of Functional Materials and Specialty Chemicals

The protected nature of 3,4-diacetoxybenzonitrile makes it a valuable building block for preparing polymers, liquid crystals, and other advanced materials. The nitrile group can be used as a handle for polymerization or further functionalization, while the masked catechol unit can be unmasked at a late stage to introduce metal-chelating or adhesive properties. This strategic use of a protected intermediate ensures that the final material's properties are precisely controlled and not compromised by premature oxidation or unwanted cross-linking reactions.

Technical Documentation Hub

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